N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
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Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H24FN5O3 and its molecular weight is 437.475. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling for PET Imaging
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, due to its chemical structure, is of interest in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Analogous compounds, particularly those incorporating fluoro, methoxybenzamide, and piperidinyl groups, have been synthesized and applied in PET imaging to study various biological targets and processes. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been utilized for the study of 5-HT1A receptors, showcasing the compound's potential in researching serotonergic neurotransmission in both animal models and humans (Plenevaux et al., 2000). This application underscores the compound's role in advancing our understanding of neurotransmitter systems through non-invasive imaging techniques.
Antimicrobial Activities
The structural motif of 1,2,4-triazole, present in this compound, has been explored for antimicrobial properties. Compounds featuring the 1,2,4-triazole ring have been synthesized and demonstrated to possess significant antimicrobial activity. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antineoplastic Activity
The research into 1,2,4-triazole derivatives also extends into the evaluation of their antineoplastic activities. Specific derivatives have been assessed against cancer cell lines, showing promising results in inhibiting tumor growth. This suggests that compounds with the 1,2,4-triazole core, including this compound, could be potential candidates for anticancer drug development (Arul & Smith, 2016).
Molecular Docking and EGFR Inhibition
The exploration of 1,2,4-triazole derivatives in cancer research has also involved molecular docking studies to understand their mechanism of action, particularly as epidermal growth factor receptor (EGFR) inhibitors. These studies provide insights into how modifications in the molecular structure can enhance binding affinity and selectivity towards EGFR, a key target in many types of cancer. This research direction highlights the potential of this compound in contributing to the development of targeted cancer therapies (Karayel, 2021).
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBDFSVFUXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.